molecular formula C11H12N4O3S2 B2434445 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-77-0

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2434445
CAS No.: 899975-77-0
M. Wt: 312.36
InChI Key: DJSBSLUTUOPQJB-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with ethyl 2-chloroacetate under basic conditions to form an intermediate. This intermediate is then cyclized with thiosemicarbazide to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-aminobenzene-1-sulfonamide
  • Ethyl 2-chloroacetate
  • Thiosemicarbazide

Uniqueness

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of sulfonamide and thiadiazole moieties, which confer a broad spectrum of biological activities.

Properties

IUPAC Name

4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-2-9-10(19-15-14-9)11(16)13-7-3-5-8(6-4-7)20(12,17)18/h3-6H,2H2,1H3,(H,13,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSBSLUTUOPQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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